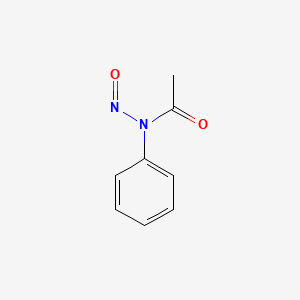

n-Nitroso-n-phenylacetamide

Descripción general

Descripción

n-Nitroso-n-phenylacetamide is an organic compound that belongs to the class of nitrosamines These compounds are characterized by the presence of a nitroso group (-NO) attached to a nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

n-Nitroso-n-phenylacetamide can be synthesized through the nitrosation of n-phenylacetamide. This process typically involves the reaction of n-phenylacetamide with nitrous acid (HNO2) under acidic conditions. The reaction can be represented as follows:

C6H5CONH2 + HNO2 → C6H5CON(NO)H + H2O

The reaction is usually carried out at low temperatures to prevent the decomposition of nitrous acid and to ensure high yields of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to optimize yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

n-Nitroso-n-phenylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nitro derivatives.

Reduction: Reduction reactions can convert the nitroso group to an amine group.

Substitution: The nitroso group can be substituted by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) under specific conditions.

Major Products Formed

Oxidation: Nitro derivatives such as nitrobenzene.

Reduction: Amino derivatives like aniline.

Substitution: Various substituted phenylacetamides depending on the reagents used.

Aplicaciones Científicas De Investigación

N-Nitroso-N-phenylacetamide is a nitroso compound with applications in various scientific fields, including synthetic organic chemistry, medicinal chemistry, and biology . N-nitroso compounds, in general, have been found to have wide applications in synthetic organic chemistry . However, it is important to note that N-nitrosamines are known to be carcinogenic and mutagenic, which raises concerns about their use .

Organic Synthesis

- N-Nitrosamides are useful intermediates in organic synthesis. For example, secondary amides can be reduced to corresponding alcohols using NaBH4 via an N-Nitrosamide intermediate .

- N-Aromatic secondary amides can be converted into O-Aromatic esters via an N-Nitrosamide intermediate. The reaction proceeds through radical formation and recombination steps .

- N-Nitroso N-Acyl amides can be converted into corresponding acids or amides under suitable reaction conditions .

Pharmaceutical Risk Assessment

- Nitrosamines, including N-nitroso compounds, have been found in several therapeutic classes, such as antidiabetic drugs, antimicrobial agents, and angiotensin II receptor antagonists .

- The presence of nitrosamines in drug products has led to recalls and investigations, highlighting the importance of risk assessment during drug development .

- A study incorporated a nitrosation assay procedure into high-resolution supercritical fluid chromatography to test the potential of direct nitrosation of active pharmaceutical ingredients. It was found that 49.3% of the tested substances formed NOCs .

Development of Structure-Activity Relationships (SARs)

- SARs can predict N-nitrosamine carcinogenic potency .

- An ad hoc workgroup was established to address scientific and regulatory issues related to N-nitrosamine mutagenicity and carcinogenicity reaction mechanisms .

- The workgroup aims to develop SARs consistent with mechanisms for predicting *N-*nitrosamine carcinogenic potency categories and improve methods for calculating acceptable intake limits for N-nitrosamines based upon mechanistic analogs .

Mecanismo De Acción

The mechanism of action of n-Nitroso-n-phenylacetamide involves the formation of reactive intermediates that can interact with biological molecules. The nitroso group is highly reactive and can form adducts with proteins, DNA, and other cellular components. This reactivity underlies its potential mutagenic and carcinogenic effects. The molecular targets and pathways involved include DNA alkylation and the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage .

Comparación Con Compuestos Similares

Similar Compounds

- n-Nitrosodimethylamine (NDMA)

- n-Nitrosodiethylamine (NDEA)

- n-Nitrosomorpholine (NMOR)

Uniqueness

n-Nitroso-n-phenylacetamide is unique due to its specific structural features and reactivity profile. Unlike other nitrosamines, it has a phenylacetamide backbone, which influences its chemical behavior and biological activity. This uniqueness makes it a valuable compound for studying the effects of nitrosamines and for developing targeted applications in various fields .

Actividad Biológica

n-Nitroso-n-phenylacetamide (NPA) is a nitrosamine compound that has garnered attention due to its potential biological activities, particularly its mutagenic and carcinogenic properties. This article provides a comprehensive overview of the biological activity associated with NPA, including its mechanisms of action, experimental findings, and implications for health.

Chemical Structure and Properties

This compound is characterized by the presence of a nitroso group (-NO) attached to a nitrogen atom within the phenylacetamide framework. This unique structure influences its chemical behavior and biological activity, distinguishing it from other nitrosamines .

The biological activity of NPA is primarily attributed to its ability to form reactive intermediates that interact with cellular macromolecules such as DNA and proteins. The nitroso group is highly reactive, leading to:

- DNA Alkylation : NPA can alkylate DNA, resulting in mutations that may initiate carcinogenesis.

- Formation of Reactive Oxygen Species (ROS) : The compound can induce oxidative stress within cells, contributing to cellular damage and tumorigenesis .

Mutagenicity and Carcinogenicity

Numerous studies have demonstrated the mutagenic potential of N-nitroso compounds, including NPA. Experimental animal studies indicate that NPA can act as a potent carcinogen:

- Animal Studies : Research has shown that exposure to nitrosamines can lead to tumor formation in various organs, particularly the liver and stomach .

- Epidemiological Evidence : There is a correlation between dietary intake of nitrosamines and increased cancer risk, particularly gastric cancer .

Case Studies

- Gastric Cancer Association : A study assessed the relationship between urinary levels of N-nitroso compounds and gastric cancer risk. Results indicated that elevated urinary nitrate levels were associated with an increased risk of gastric cancer among individuals without Helicobacter pylori infection .

- Proton Pump Inhibitor Study : Another study investigated whether proton pump inhibitors (PPIs) increased concentrations of N-nitroso compounds in gastric juice. The findings suggested no significant increase in N-nitroso compound levels following PPI treatment .

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Safety and Regulatory Considerations

Given the established mutagenic and carcinogenic properties of n-Nitroso compounds, regulatory agencies have begun to scrutinize their presence in food products and pharmaceuticals more closely. The formation of these compounds during food processing or drug synthesis poses significant health risks, necessitating stringent safety assessments .

Propiedades

IUPAC Name |

N-nitroso-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-7(11)10(9-12)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEHJRJPDZLXPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=CC=CC=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20294227 | |

| Record name | n-nitroso-n-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938-81-8 | |

| Record name | NSC95272 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-nitroso-n-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-Nitroso-N-phenylacetamide interact with azulenes according to the research?

A1: The research paper [] describes that this compound, when reacted with either 4,6,8-trimethylazulene or azulene itself, doesn't result in phenylation. Instead, the reaction yields 1-(phenylazo)-substituted azulene derivatives. This suggests that this compound, under the tested conditions, acts as a diazotization reagent rather than a phenylation source.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.